4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
The compound “4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrrolidine ring, and a thiophene ring, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known to contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group, pyrrolidine ring, and thiophene ring could potentially allow for a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Scientific Research Applications
Electrophoretic Separation and Quality Control
A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including a compound structurally similar to 4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and affordability (Ye et al., 2012).
Heterocyclic Synthesis
Research into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has shown the reactivity of similar compounds towards various nitrogen nucleophiles, yielding diverse heterocyclic derivatives. This demonstrates the compound's utility in synthesizing novel heterocyclic structures with potential applications in drug development and materials science (Mohareb et al., 2004).
HDAC Inhibitor for Cancer Therapy
A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been described as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the therapeutic potential of structurally similar compounds in cancer treatment (Zhou et al., 2008).
Pharmacological Characterization
Another study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a κ-opioid receptor antagonist with high affinity, showcases the potential of similar compounds in developing new pharmacological agents to treat depression and addiction disorders (Grimwood et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-13-7-5-12(6-8-13)16(20)18-11-14-3-1-9-19(14)24(21,22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXHVNEOYMSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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